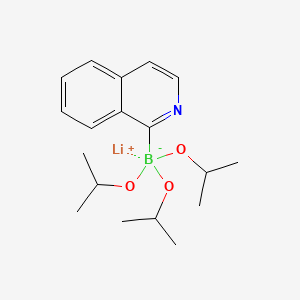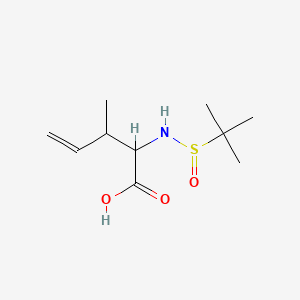
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid is an organosulfur compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a sulfinylamino group, which is known for its utility in asymmetric synthesis and as a chiral auxiliary.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid typically involves the reaction of tert-butanesulfinamide with appropriate starting materials under controlled conditions. One common method involves the enantioselective oxidation of di-tert-butyl disulfide to form the thiosulfinate, followed by disulfide bond cleavage using lithium amide . The reaction conditions often require low temperatures and the use of specific catalysts to ensure high yields and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of heterogeneous catalysts and controlled reaction environments ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted sulfinamides. These products have various applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on enzymes and proteins, modulating their activity. The compound’s chiral nature allows it to participate in stereoselective reactions, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
Sulfonimidates: Utilized as intermediates in the synthesis of other sulfur-containing compounds.
Sulfoximines: Studied for their medicinal chemistry properties and applications in drug development.
Uniqueness
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid stands out due to its specific structural features, including the presence of both a sulfinylamino group and a pent-4-enoic acid moiety. This combination provides unique reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H19NO3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-(tert-butylsulfinylamino)-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13) |
InChI Key |
LKFAJBSAIXZFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
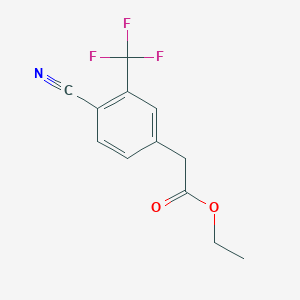
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
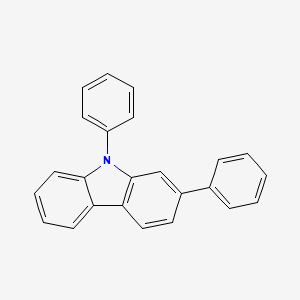
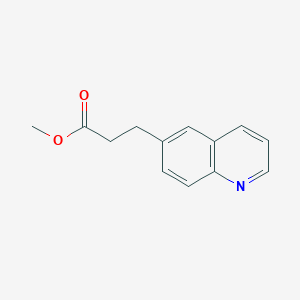
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
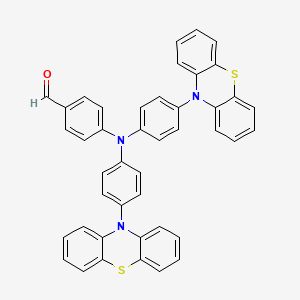
amine) chloride](/img/structure/B12505131.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)
